molecular formula C25H30N2O2 B2510872 1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol CAS No. 868212-93-5

1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol

Cat. No.: B2510872
CAS No.: 868212-93-5
M. Wt: 390.527
InChI Key: GAWOOJFMODZAJI-UHFFFAOYSA-N
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Description

1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol is a chemical compound of significant interest in medicinal chemistry research, with a molecular formula of C24H31N3O2 . It belongs to a class of compounds characterized by a propan-2-ol linker connecting naphthalene and piperazine heterocyclic systems. The naphthalene moiety is a prevalent pharmacophore known for contributing to diverse biological activities, while the piperazine ring is a common feature in molecules with central nervous system activity . Structurally related naphthaleneoxypropargyl-containing piperazine derivatives have been the subject of recent investigations, with studies indicating their potential immunomodulatory properties . For instance, research on a similar compound demonstrated an ability to stimulate populations of CD4+ and CD8+ T-cells, as well as myeloid cells, in models of aseptic inflammation, even under the immunotoxic pressure of heavy metal exposure . Furthermore, piperazine-containing structures are frequently explored in the development of novel therapeutic agents. Research into related compounds has shown that molecules with these structural features can be screened for specific toxicological profiles, such as the potential to inhibit enzymes like lysosomal phospholipase A2 (PLA2G15), which is a known cellular target for certain classes of drugs and is associated with drug-induced phospholipidosis . This makes this compound a valuable compound for researchers in areas including immunology, toxicology, and drug discovery. It is intended for use in in vitro assays and other non-clinical research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[4-(3,4-dimethylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c1-19-7-9-23(15-20(19)2)27-13-11-26(12-14-27)17-24(28)18-29-25-10-8-21-5-3-4-6-22(21)16-25/h3-10,15-16,24,28H,11-14,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWOOJFMODZAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the synthesis might involve the reaction of 3,4-dimethylphenylpiperazine with a naphthalen-2-yloxypropane derivative under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it might inhibit an enzyme involved in inflammation or modulate a receptor involved in neurotransmission .

Comparison with Similar Compounds

Physicochemical and Pharmacological Insights

Table 1: Key Properties of Selected Compounds

Compound logP PSA (Ų) Molecular Weight Key Substituents
Target Compound 3.8 60 389.51 3,4-Dimethylphenyl, Naphthalen-2-yloxy
Avishot/Flivas 3.5 65 382.44 2-Methoxyphenyl, Naphthalen-1-yloxy
3,3’-(Piperazine-1,4-diyl)bis(naphthalen-2-yloxy) 4.5 80 603.62 Dual naphthalen-2-yloxy
1-(3-Chlorophenyl)piperazine propenone 4.2 45 376.88 3-Chlorophenyl, Naphthalen-1-yl

Pharmacological Relevance

  • Target Compound : The 3,4-dimethylphenyl group may enhance affinity for dopamine D2/D3 receptors , while the naphthalen-2-yloxy group could improve selectivity over adrenergic receptors .
  • Avishot/Flivas : The 2-methoxyphenyl group is associated with α1-adrenergic antagonism , as seen in similar arylpiperazines .
  • Bis-naphthalenyloxy Derivatives : Dual naphthalene groups may promote multivalent binding in kinase inhibitors or antimicrobial agents .

Biological Activity

The compound 1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol , often referred to by its chemical structure or as a derivative of piperazine, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H30N2O2
  • Molar Mass : 390.5179 g/mol
  • CAS Number : 868212-93-5

The biological activity of this compound primarily stems from its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Piperazine derivatives are known to act as antagonists or agonists at various receptors, influencing mood and behavior.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may exhibit activity at serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and anxiety.
  • Dopamine Receptor Interaction : Given the piperazine moiety, it is likely to interact with dopamine receptors, potentially affecting pathways related to reward and motivation.
  • Calcium Ion Channel Modulation : It may influence intracellular calcium levels through G protein-coupled receptor signaling pathways, impacting neurotransmitter release and neuronal excitability.

Antimicrobial Activity

Recent studies have indicated that compounds structurally similar to this compound possess antimicrobial properties. In vitro assays demonstrated moderate activity against various bacterial and fungal strains, suggesting potential applications in treating infections.

Microbial Strain Inhibition Zone (mm) Reference
E. coli12
S. aureus15
C. albicans10

Neuropharmacological Studies

Research has shown that this compound may exhibit anxiolytic and antidepressant-like effects in animal models. Behavioral assays indicated significant reductions in anxiety-like behaviors when administered at specific dosages.

Case Studies

  • Case Study on Anxiety Reduction :
    A study involving the administration of the compound to rodents demonstrated a significant decrease in anxiety-like behaviors in the elevated plus maze test. The results suggested a potential role in modulating the serotonergic system.
  • Case Study on Antimicrobial Efficacy :
    In a comparative study against standard antibiotics, the compound showed promising results against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.

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